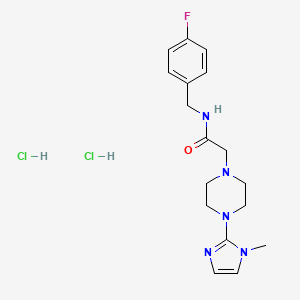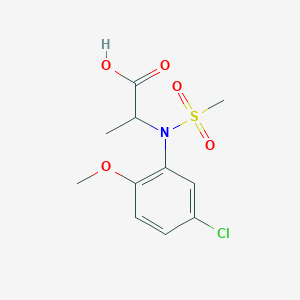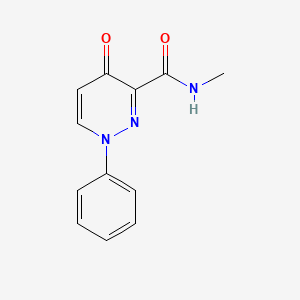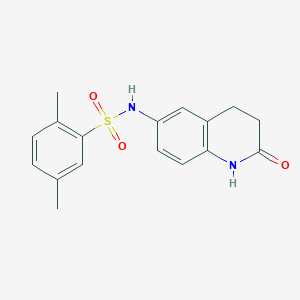
N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C17H24Cl2FN5O and its molecular weight is 404.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anthelmintic Evaluation
A series of compounds were synthesized to evaluate anthelmintic activity, showcasing the importance of structural analysis in developing potential anthelmintic drugs. While the specific compound was not directly studied, related structures with benzimidazole rings have shown promising anthelmintic activities, suggesting a potential area of application for N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride in researching new anthelmintic agents (P. S. Kumar & J. Sahoo, 2014).
Discovery of Clinical Candidates
In the discovery of clinical candidates, the insertion of a piperazine unit in molecular design has led to marked enhancements in aqueous solubility and oral absorption, demonstrating the compound's relevance in the development of new drugs with improved pharmacokinetic profiles. This is particularly significant in the context of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, where such structural modifications have identified new clinical candidates for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimicrobial and Antiviral Studies
Synthesized derivatives of the compound have been evaluated for their antimicrobial activity, highlighting the importance of structural modifications in enhancing antimicrobial efficacy. This includes studies on substituted 2-aminobenzothiazoles derivatives for their docking properties and antimicrobial activities, offering insights into designing more potent derivatives for antimicrobial applications (D. G. Anuse et al., 2019).
Anticancer Activity
The synthesis and biological evaluation for antihistaminic activity of benzimidazole derivatives, including those with piperazine units, suggest their widespread pharmacological activities. While directly related research on this compound was not found, the study of similar structures for antihistaminic potential indicates a possible research application in allergic diseases due to their low toxicities (R. Gadhave et al., 2012).
Molecular Docking and Biological Potentials
Further research into novel compounds containing piperazine has explored their in vitro biological efficacy against various microbial strains. This underscores the potential of this compound in microbial studies and the development of antimicrobial agents (Nirmal M. Chhatriwala et al., 2014).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O.2ClH/c1-21-7-6-19-17(21)23-10-8-22(9-11-23)13-16(24)20-12-14-2-4-15(18)5-3-14;;/h2-7H,8-13H2,1H3,(H,20,24);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYIPAOEYWIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)
![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2963418.png)





![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![Bicyclo[3.1.1]heptane-2,4-dione](/img/structure/B2963430.png)

![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2963435.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2963436.png)
